N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a cyanomethyl group, and various other substituents
Preparation Methods
The synthesis of N4-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyanoacetylation of amines, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts to facilitate the reactions .
Chemical Reactions Analysis
N~4~-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N~4~-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which could be useful in cancer treatment.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N4-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the selective targeting of tumor cells. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
N~4~-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar core structures but different substituents, which also show potential as CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds have additional triazole rings and exhibit similar biological activities. The uniqueness of N4-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21N5O |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H21N5O/c1-16-23-21(25(31)27-19-11-7-17(8-12-19)13-14-26)15-22(18-9-10-18)28-24(23)30(29-16)20-5-3-2-4-6-20/h2-8,11-12,15,18H,9-10,13H2,1H3,(H,27,31) |
InChI Key |
FFUNETKFZFDSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)CC#N)C5=CC=CC=C5 |
Origin of Product |
United States |
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